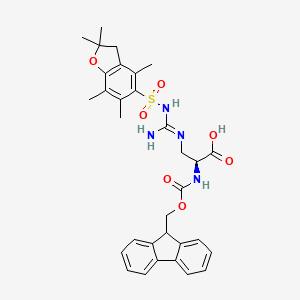

![molecular formula C9H8ClN3O2 B6342818 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester CAS No. 1273566-66-7](/img/structure/B6342818.png)

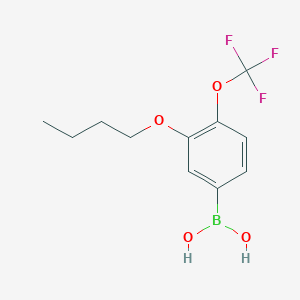

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (7-Cl-TPCA-EE) is an organic compound belonging to the triazole family of molecules. It has a wide range of uses, from pharmaceuticals to industrial chemicals. It is a versatile compound that can be used in many different ways. 7-Cl-TPCA-EE has several advantages, such as being relatively easy to synthesize, having a wide range of scientific applications, and exhibiting a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Cyclisation Reactions

The study by Gray et al. (1976) explores the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines. This research outlines a foundational approach in the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry due to their potential biological activities. (Gray et al., 1976)

Synthesis and Biological Evaluation

Catarzi et al. (2004) reported on the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as selective AMPA receptor antagonists. This research is pivotal in the development of potential therapeutic agents targeting neurological disorders. (Catarzi et al., 2004)

Parallel Iterative Synthesis

Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, showcasing a method for rapid lead optimization in drug discovery. This work highlights the versatility of triazolopyridines as a scaffold for the development of diverse bioactive molecules. (Brodbeck et al., 2003)

Novel Derivatives Synthesis

Kumar and Mashelkar (2007) focused on the synthesis of novel 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives. The work provides valuable insights into the synthetic pathways that enable the creation of heterocyclic compounds with potential pharmacological properties. (Kumar & Mashelkar, 2007)

Fused Heterocyclic Triazoles Synthesis and Assessment

Karpina et al. (2019) developed a method for the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments of the compounds synthesized. This research underlines the importance of fused heterocyclic triazoles in the search for new therapeutic agents. (Karpina et al., 2019)

Mecanismo De Acción

Target of Action

Similar compounds with a triazole nucleus have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle . These compounds interact with CDK2, leading to significant alterations in cell cycle progression .

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .

Result of Action

Similar compounds have been shown to exert significant inhibitory activity against certain cell lines, indicating potential cytotoxic activities . For instance, some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propiedades

IUPAC Name |

ethyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-4-3-5-7(10)13(6)12-11-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDPAASLTGBNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)